Platanic acid
Overview
Description
Platanic acid is a pentacyclic triterpenoid compound, specifically a 30-norlupan-28-oic acid substituted by a 3β-hydroxy and an oxo group at position 20 . It was first isolated in 1956 and is found in several plants, including species of Platanus, Melaleucas, and Melilotus . This compound is structurally related to betulinic acid, another well-known triterpenoid .
Preparation Methods
Platanic acid can be synthesized through various methods. One common synthetic route involves the oxidative cleavage of the exo-cyclic double bond of betulinic acid using reagents such as osmium tetroxide (OsO4), ruthenium tetroxide (RuO4), or ozone . Another method includes the Lemieux-Johnson oxidation followed by Aldol condensation . Industrial production methods often utilize these oxidative processes due to their efficiency in yielding this compound from betulinic acid .
Chemical Reactions Analysis
Platanic acid undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert this compound derivatives into other useful compounds.
Substitution: This compound can undergo substitution reactions to form amides, oximes, and other derivatives.
Common reagents used in these reactions include osmium tetroxide, sodium periodate, and various reducing agents . Major products formed from these reactions include cytotoxic amides and oximes, which have shown potential in medicinal chemistry .
Scientific Research Applications
Platanic acid has a wide range of scientific research applications:
Chemistry: It serves as a valuable starting material for the synthesis of various cytotoxic agents.
Biology: This compound derivatives have been studied for their cytotoxic effects on human tumor cell lines.
Medicine: It has shown potential as an anticancer compound, with derivatives exhibiting cytotoxicity against breast, prostate, and lung cancer cell lines.
Mechanism of Action
The mechanism of action of platanic acid involves its interaction with various molecular targets and pathways. For instance, this compound-derived amides have been shown to induce apoptosis in human melanoma cells . The compound’s cytotoxic effects are mediated through mitochondrial membrane permeabilization, leading to the release of factors like cytochrome-c and activation of caspases . This ultimately results in nuclear fragmentation and apoptosis .
Comparison with Similar Compounds
Platanic acid is structurally similar to betulinic acid, another pentacyclic triterpenoid . Both compounds share a lupane-type structure and exhibit significant biological activities. this compound is unique in its specific substitution pattern and its ability to form highly cytotoxic derivatives . Other similar compounds include betulonic acid and various norlupane derivatives .
Properties
IUPAC Name |
(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bS)-1-acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H46O4/c1-17(30)18-9-14-29(24(32)33)16-15-27(5)19(23(18)29)7-8-21-26(4)12-11-22(31)25(2,3)20(26)10-13-28(21,27)6/h18-23,31H,7-16H2,1-6H3,(H,32,33)/t18-,19+,20-,21+,22-,23+,26-,27+,28+,29-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVMPLOSJMIQORE-FUAAEJBOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C)C)(C)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@@H]1CC[C@]2([C@H]1[C@H]3CC[C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O)C)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H46O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976042 | |
Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
458.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6060-06-6 | |
Record name | Platanic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6060-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Platanic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006060066 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Acetyl-9-hydroxy-5a,5b,8,8,11a-pentamethylicosahydro-3aH-cyclopenta[a]chrysene-3a-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976042 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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